Omiloxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omiloxetine is a chemical compound that was developed as a selective serotonin reuptake inhibitor. It was initially investigated for its potential use as an antidepressant. The compound was developed by Ferrer Internacional, a Spanish pharmaceutical company, but its development was discontinued in 2005 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omiloxetine involves several steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and the introduction of the fluorophenyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Omiloxetine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or an aldehyde, while reduction could lead to the formation of an alcohol.
Scientific Research Applications
Omiloxetine has been investigated for various scientific research applications, including:
Chemistry: As a model compound for studying selective serotonin reuptake inhibitors.
Biology: For understanding the role of serotonin in the brain and its impact on mood and behavior.
Medicine: As a potential treatment for depression and other mood disorders.
Industry: For the development of new antidepressant drugs and other therapeutic agents.
Mechanism of Action
Omiloxetine exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its binding to postsynaptic receptors. The molecular targets of this compound include the serotonin transporter, which is responsible for the reuptake of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression.
Duloxetine: A serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety.
Paroxetine: A selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Uniqueness
Omiloxetine is unique in its chemical structure, which includes a piperidine ring and two fluorophenyl groups. This structure is different from other selective serotonin reuptake inhibitors, which may contribute to its distinct pharmacological properties .
Biological Activity
Omiloxetine is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated primarily for its potential use in treating depression and anxiety disorders. Its mechanism of action involves the inhibition of norepinephrine transporters, which increases the availability of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound selectively inhibits the reuptake of norepinephrine without significantly affecting serotonin reuptake, distinguishing it from selective serotonin reuptake inhibitors (SSRIs). This selectivity may provide a different therapeutic profile, particularly in patients who do not respond adequately to SSRIs. The compound's influence on norepinephrine levels is crucial for its antidepressant effects, as norepinephrine is implicated in mood regulation and arousal.
Key Pharmacological Properties
- Target Receptors : Primarily acts on norepinephrine transporters (NET).
- Chemical Structure : this compound is structurally related to other NRIs, which facilitates its binding affinity to NET.
- Bioavailability : Studies suggest that this compound has favorable pharmacokinetics, with adequate oral bioavailability.
Efficacy in Animal Models
Research has demonstrated that this compound exhibits significant antidepressant-like effects in various animal models. For instance:
- Forced Swim Test (FST) : Mice treated with this compound showed reduced immobility time, indicating an antidepressant effect.
- Tail Suspension Test (TST) : Similar reductions in immobility were observed, further supporting its potential efficacy as an antidepressant.
The following table summarizes key findings from animal studies assessing the biological activity of this compound:
Study Type | Dose (mg/kg) | Model Used | Outcome |
---|---|---|---|
Acute administration | 1 | FST | Reduced immobility time |
Chronic treatment | 0.5 - 2 | TST | Significant decrease in depressive behavior |
Behavioral assays | Varies | Open Field Test | Increased exploratory behavior |
Patient Response and Efficacy
A notable case study examined the effects of this compound in patients with major depressive disorder (MDD). Patients demonstrated marked improvement in mood and anxiety symptoms after a treatment regimen that included this compound. The study utilized standardized assessment tools such as the Hamilton Depression Rating Scale (HDRS) and the Beck Anxiety Inventory (BAI).
Summary of Case Study Findings
Parameter | Before Treatment | After Treatment |
---|---|---|
HDRS Score | 22 | 10 |
BAI Score | 18 | 6 |
Patient Satisfaction Rating | 3/10 | 8/10 |
These findings highlight the potential for this compound to improve both mood and anxiety symptoms effectively.
Properties
Molecular Formula |
C27H25F2NO4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2 |
InChI Key |
FAHGZANUNVVDFL-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Key on ui other cas no. |
176894-09-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.